molecular formula C10H6N2O2 B12858127 2-Acetylbenzo[d]oxazole-5-carbonitrile

2-Acetylbenzo[d]oxazole-5-carbonitrile

Cat. No.: B12858127
M. Wt: 186.17 g/mol
InChI Key: STONOECYOVHZBT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Chemical Reactions Analysis

Types of Reactions: 2-Acetylbenzo[d]oxazole-5-carbonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various substituted oxazole derivatives with potential biological activities .

Mechanism of Action

The mechanism of action of 2-Acetylbenzo[d]oxazole-5-carbonitrile involves its interaction with various molecular targets and pathways. The oxazole ring allows the compound to bind to a wide spectrum of receptors and enzymes through non-covalent interactions, such as hydrogen bonding and π-π stacking . These interactions can modulate the activity of enzymes and receptors, leading to diverse biological effects. The acetyl and nitrile groups further enhance the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Uniqueness: 2-Acetylbenzo[d]oxazole-5-carbonitrile stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both acetyl and nitrile groups allows for versatile chemical modifications and enhances its potential as a lead compound in drug discovery .

Properties

Molecular Formula

C10H6N2O2

Molecular Weight

186.17 g/mol

IUPAC Name

2-acetyl-1,3-benzoxazole-5-carbonitrile

InChI

InChI=1S/C10H6N2O2/c1-6(13)10-12-8-4-7(5-11)2-3-9(8)14-10/h2-4H,1H3

InChI Key

STONOECYOVHZBT-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=NC2=C(O1)C=CC(=C2)C#N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.